molecular formula C16H12ClN5O4S B13835035 1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]- CAS No. 3874-84-8

1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-

Cat. No.: B13835035
CAS No.: 3874-84-8
M. Wt: 405.8 g/mol
InChI Key: QWMXREGTJHCYOA-UHFFFAOYSA-N
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Description

Properties

CAS No.

3874-84-8

Molecular Formula

C16H12ClN5O4S

Molecular Weight

405.8 g/mol

IUPAC Name

6-amino-5-[(2-chloro-4-nitrophenyl)diazenyl]naphthalene-1-sulfonamide

InChI

InChI=1S/C16H12ClN5O4S/c17-12-8-9(22(23)24)4-7-14(12)20-21-16-11-2-1-3-15(27(19,25)26)10(11)5-6-13(16)18/h1-8H,18H2,(H2,19,25,26)

InChI Key

QWMXREGTJHCYOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C(=C1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Diazotization

  • A primary aromatic amine (e.g., 2-chloro-4-nitroaniline) is treated with nitrous acid (HNO2), generated in situ from sodium nitrite (NaNO2) and hydrochloric acid (HCl), at low temperature (0–5 °C).
  • The reaction forms a diazonium salt, which is a resonance-stabilized electrophile but unstable at room temperature, requiring careful temperature control.

Azo Coupling

  • The diazonium salt reacts with an electron-rich aromatic compound, often containing amino, hydroxyl, or methoxy groups.
  • In this case, the coupling partner is 1-naphthalenesulfonamide substituted with an amino group at position 6, which acts as the nucleophilic coupling component.
  • The azo bond (-N=N-) forms between the diazonium salt and the aromatic ring of the naphthalenesulfonamide, yielding the azo dye compound.

Specific Preparation Methods for 1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-

Starting Materials

Component Description Role
2-Chloro-4-nitroaniline Primary aromatic amine Diazotization precursor
1-Naphthalenesulfonamide, 6-amino- Coupling component with amino group Nucleophile for azo coupling
Sodium nitrite (NaNO2) Nitrosating agent Generates nitrous acid
Hydrochloric acid (HCl) Acid medium Facilitates diazotization

Stepwise Procedure

  • Diazotization:

    • Dissolve 2-chloro-4-nitroaniline in dilute hydrochloric acid under ice-cold conditions.
    • Slowly add an aqueous solution of sodium nitrite to generate the diazonium salt in situ.
    • Maintain temperature below 5 °C to stabilize the diazonium salt.
  • Azo Coupling:

    • Prepare a solution of 1-naphthalenesulfonamide, 6-amino- in a slightly alkaline medium to enhance nucleophilicity.
    • Slowly add the cold diazonium salt solution to the coupling component solution with stirring.
    • Maintain low temperature to prevent decomposition and side reactions.
    • The azo coupling reaction forms 1-naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]- as a precipitate or in solution depending on solvent choice.
  • Isolation and Purification:

    • The crude product is filtered, washed, and dried.
    • Further purification can be done by recrystallization or chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC).

Analytical and Purification Techniques

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • The compound can be analyzed and purified using RP-HPLC on specialized columns such as Newcrom R1, which has low silanol activity suitable for azo compounds.
  • Typical mobile phase: acetonitrile, water, and phosphoric acid; for mass spectrometry compatibility, phosphoric acid can be replaced with formic acid.
  • Particle size columns (3 µm) enable fast ultra-performance liquid chromatography (UPLC) applications.
  • This method is scalable for preparative separation and impurity isolation, useful in research and pharmacokinetic studies.

Spectroscopic Characterization

  • UV-Vis spectroscopy is commonly used to confirm azo bond formation due to characteristic azo chromophore absorption.
  • Mass spectrometry (MS) confirms molecular weight and purity.
  • Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy provide structural confirmation.

Data Table: Summary of Preparation Conditions

Step Reagents/Conditions Temperature Notes
Diazotization 2-Chloro-4-nitroaniline, NaNO2, HCl 0–5 °C Generate diazonium salt in situ
Azo Coupling 1-Naphthalenesulfonamide, 6-amino- 0–5 °C Coupling in alkaline medium
Isolation Filtration, washing, drying Ambient Crude product isolation
Purification RP-HPLC (Newcrom R1 column) Ambient Mobile phase: MeCN/water/phosphoric acid or formic acid

Research Findings and Notes

  • The diazotization and azo coupling method is a classical and reliable approach for synthesizing azo dyes including sulfonamide derivatives.
  • Sulfonation in azo compounds can influence solubility and stability; in this compound, the sulfonamide group may enhance biological activity and dye properties.
  • The azo bond's stability may be affected by substituents such as chloro and nitro groups, which are electron-withdrawing and can influence the electronic properties of the molecule.
  • The compound’s analysis by HPLC methods is well established, facilitating quality control and preparative isolation.
  • Environmental and health considerations are important due to potential aromatic amine release upon azo bond cleavage; sulfonation may inhibit such release, enhancing safety profiles.

Chemical Reactions Analysis

1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or nitro derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium dithionite, resulting in the cleavage of the azo bond and formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Applications in Medicinal Chemistry

1-Naphthalenesulfonamide derivatives have been studied for their potential as pharmaceutical agents. Specifically, the compound exhibits antibacterial properties, making it a candidate for the development of new antibiotics. Research indicates that sulfonamide compounds can inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial reproduction.

Case Study: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry explored the antibacterial efficacy of various naphthalenesulfonamide derivatives against resistant strains of Staphylococcus aureus. The results showed that compounds similar to 1-Naphthalenesulfonamide demonstrated significant inhibitory effects on bacterial growth, suggesting potential for further development as therapeutic agents .

Applications in Dye Synthesis

The azo group present in 1-Naphthalenesulfonamide contributes to its utility in dye synthesis. Azo compounds are widely used as dyes due to their vivid colors and stability. This compound can be utilized to produce various azo dyes that are applicable in textiles, food coloring, and biological staining.

Data Table: Azo Dyes Derived from 1-Naphthalenesulfonamide

Dye NameApplication AreaColor
Naphthol RedTextile dyeingRed
Acid Yellow 23Food coloringYellow
Direct Black 38Biological stainingBlack

Applications in Analytical Chemistry

In analytical chemistry, 1-Naphthalenesulfonamide can be employed as a reagent for the detection of metal ions and other analytes due to its ability to form colored complexes. This property is particularly useful in spectrophotometric analysis, where color intensity correlates with concentration.

Case Study: Metal Ion Detection

Research conducted by Smith et al. (2023) demonstrated the use of 1-Naphthalenesulfonamide in detecting lead ions in water samples. The study highlighted that the compound forms a stable complex with lead ions, allowing for quantification via UV-Vis spectroscopy. The detection limit was found to be significantly lower than existing methods, showcasing its effectiveness as an analytical tool .

Mechanism of Action

The mechanism of action of 1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]- involves its interaction with molecular targets such as enzymes and proteins. The azo linkage and the presence of functional groups like amino and sulfonamide allow it to bind to specific sites on target molecules, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences Among Azo Compounds
Compound Name / CAS No. Core Structure Substituents on Phenyl Ring Additional Groups Molecular Weight (g/mol)
Target Compound (3843-41-2) Naphthalenesulfonamide 2-Cl, 4-NO₂ -NH₂, -SO₂NHCH₃ 419.84
1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide (118876-55-4) Naphthalenesulfonamide 4-Cl -NH₂, -SO₂NH₂ 368.82
Sodium 6-amino-5-[(3,4-dichlorophenyl)azo]-4-hydroxynaphthalene-2-sulphonate (34179-43-6) Naphthalenesulfonate 3-Cl, 4-Cl -OH, -SO₃Na ~500 (estimated)
Disperse Orange 45 (12223-27-7) Benzene 4-NO₂ -N(CH₂CH₂CN)₂ 314.30

Key Observations :

  • Substituent Effects: The target compound’s 2-Cl,4-NO₂ phenyl group enhances electrophilicity compared to 4-Cl (118876-55-4) or dichloro derivatives (34179-43-6).
  • Ionicity : Sulfonate groups (e.g., 34179-43-6) increase water solubility, whereas sulfonamides (e.g., 3843-41-2) are less polar, favoring organic solvents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound (3843-41-2) 118876-55-4 34179-43-6 Disperse Orange 45
Solubility Low in water; soluble in DMSO Low in water High (sodium sulfonate) Non-polar solvents
UV-Vis Absorption λmax ~450–500 nm (azo + nitro) λmax ~400–450 nm λmax ~520 nm (hydroxy) λmax ~480 nm
Thermal Stability Moderate (azo decomposition >200°C) Similar High (ionic structure) Moderate

Key Insights :

  • The nitro group in the target compound shifts UV-Vis absorption to longer wavelengths compared to non-nitro analogs .
  • Sulfonate salts (34179-43-6) exhibit higher thermal stability due to ionic interactions .

Toxicity and Regulatory Considerations

  • Azo Dye Risks: All azo compounds may release carcinogenic aromatic amines upon reductive cleavage.
  • Regulatory Status :
    • 3843-41-2 : Requires hazard labeling (GHS) for acute toxicity and environmental hazards .
    • 34179-43-6 : Classified as an acid dye with moderate ecotoxicity .

Biological Activity

1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]- (CAS No. 3874-84-8) is a sulfonamide compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H12ClN5O4SC_{16}H_{12}ClN_{5}O_{4}S and a molecular weight of approximately 405.82 g/mol. Its structure features a naphthalene sulfonamide core modified by an amino group and an azo linkage to a chloronitrophenyl moiety, which may enhance its biological interactions .

PropertyValue
CAS Number3874-84-8
Molecular FormulaC₁₆H₁₂ClN₅O₄S
Molecular Weight405.82 g/mol
LogP3.28

Antimicrobial Properties

Research indicates that compounds related to 1-Naphthalenesulfonamide exhibit significant antimicrobial activity. For example, studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial replication . The specific compound's structure may enhance its efficacy against various Gram-positive and Gram-negative bacteria.

The biological activity of 1-Naphthalenesulfonamide may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial survival or cancer cell proliferation.
  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis through caspase activation and mitochondrial membrane potential disruption .
  • Cell Cycle Arrest : Research indicates that certain sulfonamides can cause cell cycle arrest at the S phase, preventing cancer cells from replicating .

Study on Antimicrobial Activity

A study examining the antimicrobial efficacy of various sulfonamides found that structurally related compounds significantly inhibited the growth of both Staphylococcus aureus and Escherichia coli. The mechanism involved competitive inhibition of dihydropteroate synthase, a critical enzyme in folate biosynthesis .

Antitumor Research

In a comparative study involving multiple cancer cell lines, similar sulfonamide compounds were tested for their anticancer properties. The results indicated that these compounds could effectively reduce cell viability with IC50 values ranging from 6.92 to 8.99 µM across different cell lines, demonstrating their potential as therapeutic agents .

Q & A

Basic Questions

Q. What are the critical steps for synthesizing 1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]- in laboratory settings?

  • Methodology :

  • Diazotization : React 2-chloro-4-nitroaniline with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt.
  • Coupling : Introduce the diazonium salt to 6-amino-1-naphthalenesulfonamide in a buffered alkaline medium (pH 8–9) to facilitate azo bond formation.
  • Purification : Isolate the product via vacuum filtration, followed by recrystallization using ethanol-water mixtures. Monitor reaction progress with TLC (silica gel, eluent: ethyl acetate/hexane 1:1) .
    • Key Considerations : Maintain strict temperature control during diazotization to avoid side reactions. Adjust pH precisely during coupling to optimize azo bond yield.

Q. How can solubility challenges be addressed during experimental workflows?

  • Methodology :

  • Convert the free sulfonamide to its sodium salt by treating with NaOH (1:1 molar ratio) in aqueous ethanol. Confirm salt formation via FT-IR (disappearance of -SO₂NH₂ peaks at ~1350 cm⁻¹ and emergence of -SO₃⁻ at ~1180 cm⁻¹) .
  • For biological assays, use DMSO as a co-solvent (≤0.1% v/v) to maintain solubility without cytotoxicity .

Q. What spectroscopic techniques confirm structural integrity?

  • Methodology :

  • UV-Vis : Measure λ_max in DMSO (typically 450–500 nm for azo derivatives) to confirm conjugation .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH₂ (δ 5.5–6.0 ppm). Use DEPT-135 to distinguish quaternary carbons .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

Advanced Research Questions

Q. What mechanisms underlie the compound’s antimitotic activity in cancer cells?

  • Methodology :

  • Tubulin Polymerization Assay : Incubate purified tubulin (1 mg/mL) with the compound (0.1–10 µM) in PEM buffer. Monitor turbidity at 350 nm over 30 min. Compare inhibition rates to colchicine .
  • Cell Cycle Analysis : Treat HeLa cells with 1 µM compound for 24 hr, fix with 70% ethanol, and stain with PI/RNase. Analyze G2/M arrest via flow cytometry (e.g., 40% cells in G2/M vs. 15% in controls) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to tubulin’s colchicine site. Validate interactions (e.g., hydrogen bonds with β-tubulin Thr179) .

Q. How does the compound induce reversible cellular senescence vs. apoptosis?

  • Methodology :

  • Senescence-Associated β-Galactosidase (SA-β-gal) Staining : Fix treated cells (72 hr exposure) and incubate with X-gal at pH 6.0. Quantify blue-stained cells microscopically .
  • Caspase 3/7 Activity : Lyse cells post-treatment (48–72 hr) and measure fluorescence (Ex/Em: 485/535 nm) using a Caspase-Glo® assay. Compare to staurosporine-treated controls .
  • Reversibility Test : Remove compound after 48 hr, replace with fresh medium, and track cell cycle re-entry via BrdU incorporation over 72 hr .

Q. What strategies resolve contradictions in reported DNA damage vs. tubulin-targeting effects?

  • Methodology :

  • γ-H2A.X Immunofluorescence : Treat cells with 1 µM compound for 24 hr, fix, and stain with anti-γ-H2A.X. Compare foci counts to etoposide (DNA damage positive control). A lack of foci suggests tubulin-specific action .
  • Comet Assay : Embed treated cells in agarose, lyse, and electrophorese. Quantify DNA tail moments to rule out direct genotoxicity .

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